Collman'S reagent

Catalog No.
S12542717
CAS No.
M.F
C20H24Fe2Na4O14+4
M. Wt
692.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Collman'S reagent

Product Name

Collman'S reagent

IUPAC Name

tetrasodium;carbon monoxide;1,4-dioxane;iron

Molecular Formula

C20H24Fe2Na4O14+4

Molecular Weight

692.0 g/mol

InChI

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1

InChI Key

GNQHSDPSRBMMNX-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe]

Collman's reagent, scientifically known as disodium tetracarbonylferrate, is an organoiron compound with the formula Na2[Fe CO 4]\text{Na}_2[\text{Fe CO }_4]. This reagent is typically used in a solvated form, often with tetrahydrofuran or dioxane, which stabilizes the sodium cation. It is a colorless, oxygen-sensitive solid that plays a significant role in organometallic and organic chemical research. The structure consists of a tetrahedral iron center coordinated to four carbon monoxide ligands, making it isoelectronic with nickel tetracarbonyl. The reagent was popularized by James P. Collman in the 1970s for its utility in various organic transformations .

Collman's reagent is primarily known for its ability to facilitate nucleophilic substitution reactions, particularly involving alkyl halides. The general reaction can be summarized as follows:

Na2[Fe CO 4]+RBrNa[RFe CO 4]+NaBr\text{Na}_2[\text{Fe CO }_4]+\text{RBr}\rightarrow \text{Na}[\text{RFe CO }_4]+\text{NaBr}

This intermediate can then be further treated to yield aldehydes or ketones. For example, when reacting with acyl chlorides, it can convert them to aldehydes via the following sequence:

  • Formation of the iron acyl complex:
    Na2[Fe CO 4]+RCOClNa[RC O Fe CO 4]+NaCl\text{Na}_2[\text{Fe CO }_4]+\text{RCOCl}\rightarrow \text{Na}[R\text{C O Fe CO }_4]+\text{NaCl}
  • Hydrolysis of the iron acyl complex:
    Na[RC O Fe CO 4]+HClRCHO+Fe CO 4+NaCl\text{Na}[R\text{C O Fe CO }_4]+\text{HCl}\rightarrow \text{RCHO}+\text{Fe CO }_4+\text{NaCl}

Additionally, Collman's reagent can react with various electrophiles to produce alkyl and acyl complexes, which can subsequently undergo oxidation or hydrolysis to yield carboxylic acids or other functional groups .

Collman's reagent can be synthesized through several methods:

  • Reduction of Iron Pentacarbonyl: The traditional method involves reducing iron pentacarbonyl using sodium amalgam:
    Fe CO 5+2NaNa2[Fe CO 4]+CO\text{Fe CO }_5+2\text{Na}\rightarrow \text{Na}_2[\text{Fe CO }_4]+\text{CO}
  • Using Sodium Naphthalene: Modern approaches often utilize sodium naphthalene or sodium benzophenone ketyls as reductants:
    2Fe CO 5+2NaNa2[Fe2(CO)8]+2CO2\text{Fe CO }_5+2\text{Na}\rightarrow \text{Na}_2[\text{Fe}_2(\text{CO})_8]+2\text{CO}
  • Solvate Formation: The reagent is typically prepared as a solvate with dioxane or tetrahydrofuran to enhance stability and solubility during reactions .

Collman's reagent has diverse applications in organic synthesis:

  • Synthesis of Aldehydes and Ketones: It is widely used for converting alkyl halides into corresponding aldehydes and ketones.
  • Functional Group Interconversion: It facilitates the transformation of various functional groups, making it useful in synthetic pathways.
  • Total Synthesis of Natural Products: Its ability to introduce carbonyl functionalities selectively aids in the synthesis of complex natural products and pharmaceuticals.
  • Catalytic Processes: Recent advancements have focused on employing Collman's reagent in catalytic processes to improve reaction efficiency and selectivity .

Studies have explored the interaction of Collman's reagent with nitrosyl carbonyls, revealing interesting transfer mechanisms of nitrosyl ligands between complexes. Research indicates that it can form stable products such as tricarbonylnitrosylferrate(1−) through redox processes involving radical species . These interactions highlight the potential for developing new materials and catalysts based on Collman's reagent.

Several compounds exhibit similarities to Collman's reagent in terms of structure and reactivity:

Compound NameFormulaKey Features
Nickel TetracarbonylNi(CO)₄Similar tetrahedral structure; used in carbonylation reactions.
Iron PentacarbonylFe(CO)₅Precursor for Collman's reagent; more reactive due to higher coordination number.
Cobalt TetracarbonylCo(CO)₄Comparable reactivity; often used in catalysis involving carbon monoxide.
Manganese TetracarbonylMn(CO)₄Exhibits similar coordination chemistry; used in organic synthesis.

Uniqueness of Collman's Reagent

Collman's reagent stands out due to its specific ability to facilitate nucleophilic substitutions leading to aldehyde formation from alkyl halides and acyl chlorides under mild conditions. Its stability in solution and compatibility with various solvents further enhance its utility compared to other metal carbonyl complexes .

Hydrogen Bond Acceptor Count

14

Exact Mass

691.945554 g/mol

Monoisotopic Mass

691.945554 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-09

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